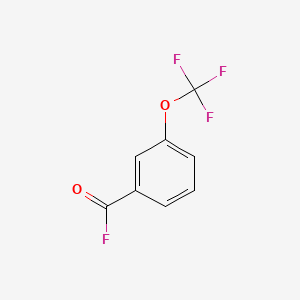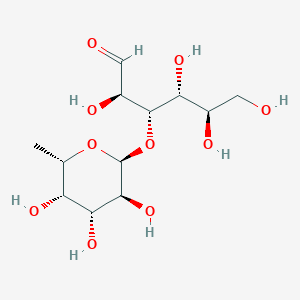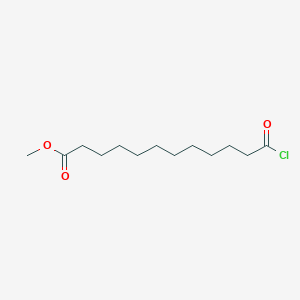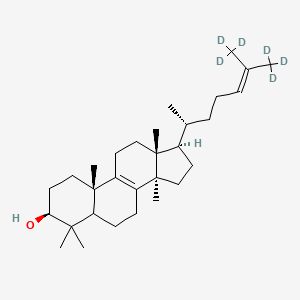
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid is a compound that combines the properties of both 6-nitro-1H-benzimidazole and trifluoromethanesulfonic acid. 6-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-benzimidazole typically involves the nitration of benzimidazole. This can be achieved by reacting benzimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .
Trifluoromethanesulfonic acid is synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This method ensures the production of high-purity trifluoromethanesulfonic acid, which is essential for its use in various chemical reactions .
Industrial Production Methods
Industrial production of 6-nitro-1H-benzimidazole involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Trifluoromethanesulfonic acid is produced industrially through the electrochemical fluorination of methanesulfonic acid, which provides a cost-effective and efficient route for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Trifluoromethanesulfonic acid is involved in:
Electrophilic Aromatic Substitution: It acts as a catalyst in Friedel-Crafts acylation and alkylation reactions.
Addition Reactions: It catalyzes the addition of dialkyl disulfides to terminal alkynes.
Common Reagents and Conditions
Common reagents for the reduction of 6-nitro-1H-benzimidazole include hydrogen gas and palladium on carbon. For substitution reactions, reagents such as sodium methoxide or potassium tert-butoxide are used .
Trifluoromethanesulfonic acid is often used in conjunction with other strong acids or bases to facilitate various organic transformations. It is typically used under anhydrous conditions to prevent hydrolysis .
Major Products Formed
Reduction of 6-nitro-1H-benzimidazole yields 6-amino-1H-benzimidazole. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
6-nitro-1H-benzimidazole and its derivatives have been studied for their antimicrobial, anticancer, and antiparasitic activities. They are also used as corrosion inhibitors in various industrial applications .
Trifluoromethanesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including the synthesis of fluorinated compounds, lactonization of alkenoic acids, and formation of E-alkenes. It is also used in the cationic polymerization of styrene and other monomers .
Wirkmechanismus
The mechanism of action of 6-nitro-1H-benzimidazole involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the microbial cell, generating reactive intermediates that cause cellular damage .
Trifluoromethanesulfonic acid acts as a strong acid catalyst, facilitating the formation of cationic intermediates in various organic reactions. Its high protonating power and low nucleophilicity make it an effective catalyst for electrophilic aromatic substitution and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-1H-benzimidazole: Similar to 6-nitro-1H-benzimidazole but with the nitro group at a different position.
Trifluoromethanesulfonamide: A derivative of trifluoromethanesulfonic acid with similar acidic properties.
Uniqueness
6-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other nitrobenzimidazole derivatives. Trifluoromethanesulfonic acid’s high acidity and low nucleophilicity make it a versatile reagent in organic synthesis, distinguishing it from other strong acids .
Eigenschaften
CAS-Nummer |
574704-91-9 |
|---|---|
Molekularformel |
C8H6F3N3O5S |
Molekulargewicht |
313.21 g/mol |
IUPAC-Name |
6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H5N3O2.CHF3O3S/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3,4)8(5,6)7/h1-4H,(H,8,9);(H,5,6,7) |
InChI-Schlüssel |
IELBPRXADXDMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)








![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
